molecular formula C26H30O11 B13440730 Tetramethyl-5'-oxospiro-3,4-bis(acetyloxy)phenyl-2-propenoate

Tetramethyl-5'-oxospiro-3,4-bis(acetyloxy)phenyl-2-propenoate

Cat. No.: B13440730
M. Wt: 518.5 g/mol
InChI Key: FSJSENKKBGFVDC-FEXOLUKPSA-N
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Description

Tetramethyl-5’-oxospiro-3,4-bis(acetyloxy)phenyl-2-propenoate is a complex organic compound with a unique spiro-cyclic structure. This compound is known for its role as an intermediate in the synthesis of Chlorogenic Acid-13C3, a labeled analog of an important intermediate in lignin biosynthesis. It has garnered attention due to its antioxidant properties and its potential protective effects against oxidative stress-induced diabetes and cardiovascular diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl-5’-oxospiro-3,4-bis(acetyloxy)phenyl-2-propenoate involves multiple steps, typically starting with the preparation of the spiro-cyclic core. This core is then functionalized with acetyloxy and phenyl groups through a series of reactions, including esterification and spiro-cyclization. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of Tetramethyl-5’-oxospiro-3,4-bis(acetyloxy)phenyl-2-propenoate is scaled up from laboratory methods, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl-5’-oxospiro-3,4-bis(acetyloxy)phenyl-2-propenoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents used.

Scientific Research Applications

Tetramethyl-5’-oxospiro-3,4-bis(acetyloxy)phenyl-2-propenoate has a wide range of scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including labeled analogs for research purposes.

    Biology: The compound’s antioxidant properties make it a subject of study in biological systems, particularly in understanding oxidative stress mechanisms.

    Medicine: Its potential protective effects against diabetes and cardiovascular diseases are being explored in medical research.

    Industry: The compound is used in the production of various chemicals and materials, leveraging its unique structural properties.

Mechanism of Action

The mechanism of action of Tetramethyl-5’-oxospiro-3,4-bis(acetyloxy)phenyl-2-propenoate involves its interaction with molecular targets and pathways associated with oxidative stress. It acts as an antioxidant, neutralizing free radicals and reducing oxidative damage in cells. This protective effect is particularly relevant in conditions like diabetes and cardiovascular diseases, where oxidative stress plays a significant role.

Comparison with Similar Compounds

Similar Compounds

    Chlorogenic Acid: An important intermediate in lignin biosynthesis, known for its antioxidant properties.

    Phorbol Ester: A compound with tumor-promoting activity, which Tetramethyl-5’-oxospiro-3,4-bis(acetyloxy)phenyl-2-propenoate can inhibit.

Uniqueness

Tetramethyl-5’-oxospiro-3,4-bis(acetyloxy)phenyl-2-propenoate stands out due to its unique spiro-cyclic structure and its dual role as an antioxidant and an inhibitor of tumor-promoting activity. This combination of properties makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C26H30O11

Molecular Weight

518.5 g/mol

IUPAC Name

[(3'aR,4S,4'R,7'aR)-2,2,2',2'-tetramethyl-5-oxospiro[1,3-dioxolane-4,6'-4,5,7,7a-tetrahydro-3aH-1,3-benzodioxole]-4'-yl] (E)-3-(3,4-diacetyloxyphenyl)prop-2-enoate

InChI

InChI=1S/C26H30O11/c1-14(27)31-17-9-7-16(11-18(17)32-15(2)28)8-10-21(29)33-19-12-26(23(30)36-25(5,6)37-26)13-20-22(19)35-24(3,4)34-20/h7-11,19-20,22H,12-13H2,1-6H3/b10-8+/t19-,20-,22+,26-/m1/s1

InChI Key

FSJSENKKBGFVDC-FEXOLUKPSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)O[C@@H]2C[C@@]3(C[C@@H]4[C@H]2OC(O4)(C)C)C(=O)OC(O3)(C)C)OC(=O)C

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=CC(=O)OC2CC3(CC4C2OC(O4)(C)C)C(=O)OC(O3)(C)C)OC(=O)C

Origin of Product

United States

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